3-Nitroimidazo[1,2-a]pyridin-2-ol
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Overview
Description
3-Nitroimidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 3-position and a hydroxyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroimidazo[1,2-a]pyridin-2-ol typically involves the cyclization of 2-aminopyridine with nitroolefins under acidic or basic conditions. One common method includes the reaction of 2-aminopyridine with 2-nitroethanol in the presence of a strong acid like sulfuric acid, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper or palladium can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Nitroimidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Cyclization: Acidic or basic conditions, often with the use of catalysts like copper or palladium.
Major Products Formed:
Reduction: 3-Aminoimidazo[1,2-a]pyridin-2-ol.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the reagent used.
Scientific Research Applications
3-Nitroimidazo[1,2-a]pyridin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitroimidazo[1,2-a]pyridin-2-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the nitro and hydroxyl groups.
3-Nitroimidazo[1,2-a]pyridine: Similar but lacks the hydroxyl group at the 2-position.
2-Hydroxyimidazo[1,2-a]pyridine: Similar but lacks the nitro group at the 3-position.
Uniqueness: 3-Nitroimidazo[1,2-a]pyridin-2-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-nitroimidazo[1,2-a]pyridin-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-7(10(12)13)9-4-2-1-3-5(9)8-6/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGZRWSSHYWIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30811000 |
Source
|
Record name | 3-Nitroimidazo[1,2-a]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30811000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62194-82-5 |
Source
|
Record name | 3-Nitroimidazo[1,2-a]pyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30811000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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